TC-O 9311

Übersicht

Beschreibung

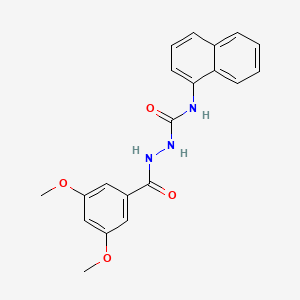

TC-O 9311: ist ein potenter und selektiver Agonist des Orphan-G-Protein-gekoppelten Rezeptors 139 (GPR139). Seine Summenformel lautet C20H19N3O4 und seine Molmasse beträgt 365,38 g/mol . Diese Verbindung ist bekannt für ihre hohe Wirksamkeit bei der Aktivierung von GPR139 mit einem EC50-Wert von 39 nM .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung von 3,5-Dimethoxybenzoesäure mit 1-Naphthalenylamin und anschließend die Bildung einer Hydrazidbindung umfassen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und die Anwendung von Wärme, um die Kupplungsreaktionen zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit (≥98%) und Konsistenz zu gewährleisten . Die Verbindung wird üblicherweise als Pulver bei Temperaturen zwischen -25 °C und -15 °C gelagert, um ihre Stabilität zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: TC-O 9311 is synthesized through a series of chemical reactions involving the coupling of 3,5-dimethoxybenzoic acid with 1-naphthalenylamine, followed by the formation of a hydrazide linkage . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the coupling reactions .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity (≥98%) and consistency . The compound is usually stored as a powder at temperatures between -25°C and -15°C to maintain its stability .

Analyse Chemischer Reaktionen

Reaktionstypen: TC-O 9311 durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Hydrazid- und Methoxygruppen .

Häufige Reagenzien und Bedingungen: Zu den in den Reaktionen mit this compound verwendeten Reagenzien gehören organische Lösungsmittel wie DMSO und Katalysatoren, die die Kupplungsreaktionen erleichtern . Die Reaktionen werden typischerweise unter kontrollierten Temperaturen durchgeführt, um optimale Ausbeuten zu gewährleisten.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind Derivate, die die Kernstruktur der Verbindung beibehalten, aber möglicherweise zusätzliche funktionelle Gruppen gebunden haben .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird this compound als Werkzeugverbindung verwendet, um die Funktion und Signalwege von GPR139 zu untersuchen .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von GPR139 in verschiedenen physiologischen Prozessen zu untersuchen, einschließlich seiner möglichen Beteiligung an neurologischen Funktionen .

Medizin: In der medizinischen Forschung wird this compound auf seine potenziellen therapeutischen Anwendungen bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit untersucht .

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Medikamente verwendet, die auf GPR139 abzielen und Anwendungen bei der Behandlung verschiedener Krankheiten haben könnten .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an GPR139 bindet und es aktiviert . Diese Aktivierung führt zur Modulation verschiedener Signalwege innerhalb der Zelle, was zu verschiedenen biologischen Wirkungen führen kann. So wurde gezeigt, dass this compound den durch bestimmte Neurotoxine induzierten Zelltod hemmt, was auf eine neuroprotektive Rolle hindeutet . Zusätzlich wurde beobachtet, dass es an andere Proteine wie Cyclooxygenase-2 (COX-2) und Acetylcholinesterase (AChE) bindet und diese aktiviert, was zu seinen biologischen Aktivitäten beiträgt .

Wissenschaftliche Forschungsanwendungen

TC-O 9311 acts as a selective agonist for the GPR139 receptor, which is implicated in various physiological processes, including metabolic regulation and neuroprotection. The compound has been shown to exhibit no significant activity against a wide range of other targets, making it a highly specific tool for research involving GPR139 .

Metabolic Disorders

Research indicates that GPR139 plays a role in glucose metabolism and energy homeostasis. As such, this compound could be explored for its potential to treat metabolic disorders like obesity and type 2 diabetes. Studies have demonstrated that activation of GPR139 may enhance insulin sensitivity and promote weight loss in animal models .

Neurological Disorders

Given the receptor's involvement in neuroprotective pathways, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating GPR139 activity, the compound may help mitigate neuroinflammation and neuronal cell death .

Pain Management

Preliminary studies suggest that GPR139 agonists may have analgesic properties. This compound could be evaluated further for its efficacy in managing chronic pain conditions through its action on the central nervous system .

Case Study 1: Metabolic Regulation

A study conducted on mice demonstrated that administration of this compound led to significant improvements in glucose tolerance and insulin sensitivity compared to control groups. The results indicated that GPR139 activation by this compound promotes metabolic health, suggesting its potential as a therapeutic agent for metabolic syndrome .

Case Study 2: Neuroprotection

In vitro studies using neuronal cell cultures exposed to neurotoxic agents revealed that this compound significantly reduced cell death and inflammation markers. This protective effect highlights the compound's potential role in developing treatments for neurodegenerative diseases .

Wirkmechanismus

TC-O 9311 exerts its effects by binding to and activating GPR139 . This activation leads to the modulation of various signaling pathways within the cell, which can result in diverse biological effects. For example, this compound has been shown to inhibit cell death induced by certain neurotoxins, suggesting a neuroprotective role . Additionally, it has been observed to bind to and activate other proteins such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), further contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

JNJ-63533054: Ein weiterer potenter Agonist von GPR139 mit ähnlicher Wirksamkeit.

JNJ-63533054: Eine Verbindung mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.

Eindeutigkeit: TC-O 9311 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für GPR139 mit minimaler Aktivität gegenüber einer Vielzahl anderer Ziele . Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen von GPR139 ohne Off-Target-Effekte.

Biologische Aktivität

TC-O 9311 is a selective and potent agonist of the orphan G protein-coupled receptor 139 (GPR139). It has garnered interest in pharmacological research due to its unique properties and potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Name : 3,5-Dimethoxybenzoic acid 2-[(1-naphthalenylamino)carbonyl]hydrazide

- Molecular Formula : C20H19N3O4

- Molecular Weight : 365.38 g/mol

- Purity : ≥98% .

This compound functions primarily by binding to GPR139, leading to the activation of downstream signaling pathways. Its efficacy is characterized by an EC50 value of 39 nM in CHO-K1 cells expressing human GPR139, indicating a high level of potency .

Selectivity and Target Profile

This compound demonstrates remarkable selectivity for GPR139, showing no significant activity against a panel of 90 diverse biological targets. This selectivity is crucial for minimizing off-target effects, making it a valuable tool in research .

Neuroprotective Effects

Research indicates that this compound can inhibit cell death in primary dopaminergic midbrain neurons induced by neurotoxic agents such as 1-methyl-4-phenylpyridinium (MPP+), while it does not protect against other neurotoxins like 6-hydroxydopamine (6-OHDA). This suggests a specific neuroprotective mechanism linked to GPR139 activation .

Study on Neurodegenerative Disorders

A study investigated the role of this compound in models of Parkinson's disease. The compound was found to significantly reduce dopaminergic neuron death in vitro, suggesting potential therapeutic applications for conditions characterized by dopaminergic degeneration .

In Vivo Studies

In vivo experiments using rodent models demonstrated that administration of this compound resulted in improved motor function and reduced symptoms associated with Parkinson's disease. These findings support the hypothesis that GPR139 activation may play a protective role in neurodegenerative processes .

Data Summary Table

| Parameter | Value |

|---|---|

| EC50 (GPR139) | 39 nM |

| Molecular Weight | 365.38 g/mol |

| Chemical Structure | Chemical Structure |

| Neuroprotective Activity | Yes (against MPP+) |

| Selectivity | High (90+ targets inactive) |

Eigenschaften

IUPAC Name |

1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTMSQHTGZMEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.